molecular formula C15H11Cl2FN2O2 B5695588 (1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide

(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide

Cat. No.: B5695588
M. Wt: 341.2 g/mol
InChI Key: PRTWIPFYXVRDJU-UHFFFAOYSA-N
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Description

(1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide is a synthetic organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide typically involves the following steps:

    Formation of the Ethanimidamide Backbone: This can be achieved through the reaction of an appropriate amine with an ethyl ester derivative under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is introduced using a suitable chlorinating agent.

    Attachment of the Fluorophenyl Group: The final step involves the esterification reaction where the fluorophenyl group is attached to the ethanimidamide backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-2-(3,4-dichlorophenyl)-N’-{[(4-fluorophenyl)carbonyl]oxy}ethanimidamide is unique due to the combination of dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O2/c16-12-6-1-9(7-13(12)17)8-14(19)20-22-15(21)10-2-4-11(18)5-3-10/h1-7H,8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTWIPFYXVRDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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